6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011389-03-9
VCID: VC7028754
InChI: InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19)
SMILES: CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Molecular Formula: C15H12N2O4
Molecular Weight: 284.271

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

CAS No.: 1011389-03-9

Cat. No.: VC7028754

Molecular Formula: C15H12N2O4

Molecular Weight: 284.271

* For research use only. Not for human or veterinary use.

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid - 1011389-03-9

Specification

CAS No. 1011389-03-9
Molecular Formula C15H12N2O4
Molecular Weight 284.271
IUPAC Name 6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19)
Standard InChI Key SKQFCUWDGACFKI-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic isoxazolo[5,4-b]pyridine system, with a methyl group at position 3, a 3-methoxyphenyl substituent at position 6, and a carboxylic acid at position 4. This arrangement creates a planar, conjugated system that enhances stability and potential for π-π interactions in biological targets. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O₄
Molecular Weight (g/mol)284.271
IUPAC Name6-(3-methoxyphenyl)-3-methyl- oxazolo[5,4-b]pyridine-4-carboxylic acid
SMILESCC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
PubChem CID29091422

The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups creates a polarized electronic profile, influencing solubility and reactivity .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 5-amino-3-methylisoxazole-4-carboxylic acid derivatives. Key steps include:

  • Cyclization: Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under refluxing ethanol .

  • Functionalization: Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling, using palladium catalysts and aryl boronic acids.

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or HCl, followed by acidification to precipitate the final product .

Representative Reaction Conditions:

  • Solvent: Ethanol/DMF mixtures (v/v 3:1)

  • Temperature: 80–100°C for cyclization; room temperature for coupling

  • Yield: 45–60% after column chromatography (silica gel, ethyl acetate/hexane)

Purification and Characterization

Purification challenges arise from polar byproducts. Common methods include:

  • Flash Chromatography: Gradient elution with ethyl acetate/hexane (30% → 70%)

  • Recrystallization: Methanol/water mixtures at −20°C

  • Analytical Confirmation: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with >95% purity

Biological Activities and Mechanistic Hypotheses

Anticancer Activity

While direct evidence is lacking, analogs such as 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide inhibit cancer cell proliferation (A549, IC₅₀ = 8.2 μM) through:

  • Kinase Inhibition: Competitive binding to ATP pockets in EGFR or VEGFR2 .

  • Cell Cycle Arrest: G1-phase blockade via cyclin D1 suppression .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
6-Cyclopropyl-N-isobutyl analogCyclopropyl substituent at C6Kinase inhibition (IC₅₀ = 12 nM for ABL1)
5-Amino-3-methyl-4-carboxamide Carboxamide at C4Immunosuppression (PBMC IC₅₀ = 15 μM)
3-Methylisoxazolo[5,4-b]pyridineUnsubstituted phenyl at C6Antimicrobial (MIC = 32 μg/mL vs. S. aureus)

The methoxyphenyl group in the target compound enhances π-stacking with aromatic residues in enzyme binding pockets, potentially improving selectivity over cyclopropyl or carboxamide variants .

Pharmaceutical Applications and Development Challenges

Drug Design Considerations

  • Bioavailability: The carboxylic acid may limit oral absorption; prodrug strategies (e.g., ethyl esterification) could improve permeability .

  • Toxicity: Preliminary assays on A549 cells show >80% viability at 100 μM, suggesting a favorable therapeutic index .

Intellectual Property Landscape

Patent PL216764B1 (2014) covers synthetic methods for related isoxazole-carboxylic acids, emphasizing green chemistry approaches (e.g., solvent-free cyclization) .

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